![molecular formula C18H21ClN6O B2916010 5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415534-54-0](/img/structure/B2916010.png)
5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for alkyl boronic esters utilizing a radical approach . This process was used in the formal total synthesis of other complex molecules .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The InChI code provided gives a detailed description of its structure .Applications De Recherche Scientifique
Synthesis and Analysis
- Structural Analysis and Synthesis Techniques : A study focused on the synthesis and structural analysis of pyridine derivatives, highlighting the use of X-ray diffraction, spectroscopic analysis (FT-IR, FT-R, NMR), and the investigation of spectral properties through UV–vis absorption and fluorescence spectroscopy. Such detailed analysis aids in understanding the chemical and physical properties of these compounds, which is crucial for their application in various fields of research (Tranfić et al., 2011).
Corrosion Inhibition
- Application in Corrosion Inhibition : Pyranopyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in HCl solutions. These studies utilize gravimetric, electrochemical techniques, and density functional theory (DFT) for theoretical studies, demonstrating how chemical compounds can play a significant role in protecting metals from corrosion (Yadav et al., 2016).
Antimicrobial Agents
- Synthesis for Antimicrobial Applications : Research into enaminonitrile derivatives explores their use as building blocks for synthesizing new compounds with incorporated heterocycles. These compounds have shown potent antimicrobial activity, indicating the potential for developing new antimicrobial agents from pyridine and pyrazole derivatives (El-ziaty et al., 2018).
Antibacterial Activity
- Development of Antibacterial Compounds : Studies have synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and investigated their antibacterial activity. This research highlights the potential of pyridine derivatives in contributing to the development of new antibacterial agents (Rostamizadeh et al., 2013).
Propriétés
IUPAC Name |
5-chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O/c1-24(17-18(26-2)22-6-5-21-17)12-13-3-7-25(8-4-13)16-15(19)9-14(10-20)11-23-16/h5-6,9,11,13H,3-4,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWZPCNQUFMNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=C(C=C(C=N2)C#N)Cl)C3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

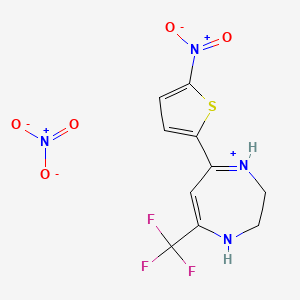
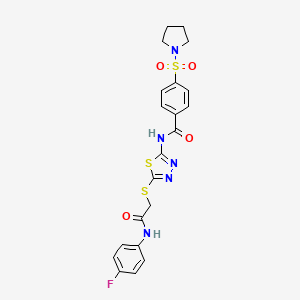
![11-[[4-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2915933.png)
![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)
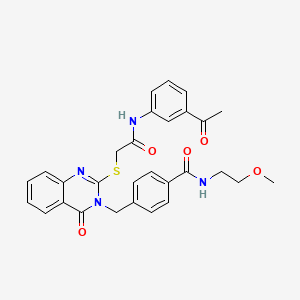


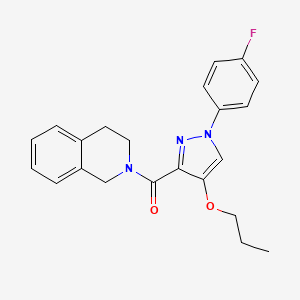
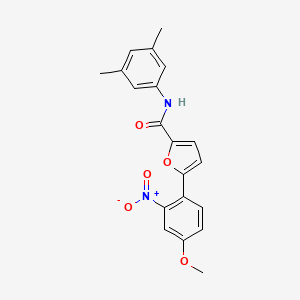
![4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2915944.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915947.png)
![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)
![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2915949.png)